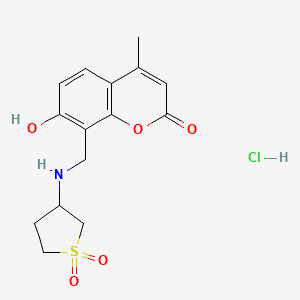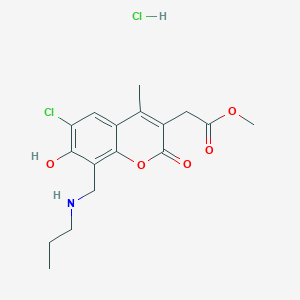![molecular formula C27H17Cl2N3O6 B12622829 3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” is a complex organic compound that features multiple functional groups, including nitro, chloro, furan, and oxazole moieties. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the nitro and chloro substituents. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This often involves the cyclization of amino alcohols with carboxylic acids or their derivatives.
Introduction of Nitro and Chloro Groups: These can be introduced through nitration and halogenation reactions, respectively.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitro group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds are studied for their unique reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, compounds with nitro and chloro substituents are often investigated for their antimicrobial and anticancer activities.
Medicine
In medicine, these compounds may serve as lead compounds in drug discovery, particularly for their potential to interact with biological targets such as enzymes or receptors.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of such compounds would depend on their specific biological activity. For example, if the compound exhibits antimicrobial activity, it may do so by inhibiting a key enzyme in the bacterial cell wall synthesis pathway. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-[5-(4-chlorophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Lacks the nitro group.
3-[5-(4-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Lacks one of the chloro groups.
Uniqueness
The presence of both nitro and chloro groups, along with the furan and oxazole rings, makes “3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” unique in terms of its potential reactivity and biological activity.
Propiedades
Fórmula molecular |
C27H17Cl2N3O6 |
|---|---|
Peso molecular |
550.3 g/mol |
Nombre IUPAC |
3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H17Cl2N3O6/c28-15-6-9-17(10-7-15)30-26(33)23-24(31(38-25(23)27(30)34)18-4-2-1-3-5-18)22-13-12-21(37-22)19-11-8-16(29)14-20(19)32(35)36/h1-14,23-25H |
Clave InChI |
WVLGEHNEHBKCGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=C(O5)C6=C(C=C(C=C6)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)
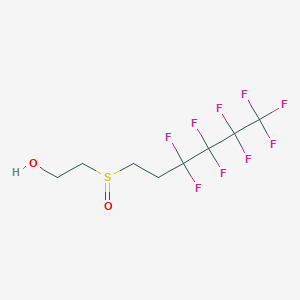
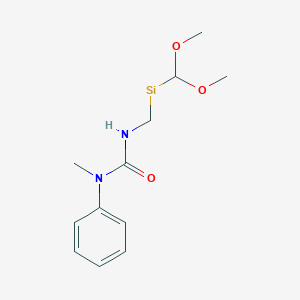
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![{[4-(Hexylsulfanyl)butyl]selanyl}benzene](/img/structure/B12622760.png)
![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)
![3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)
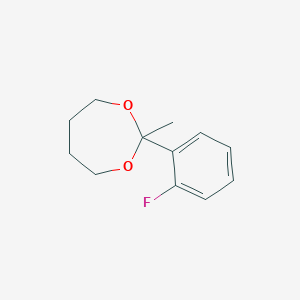
![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)
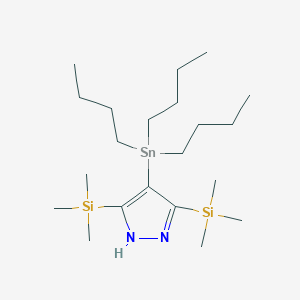
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
